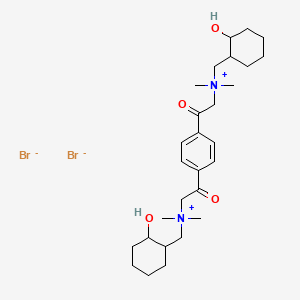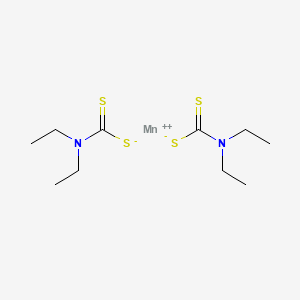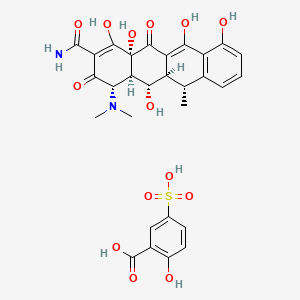
4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hexyloxy group, and a thiobenzoic acid ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride typically involves multiple steps:
Formation of the Thiobenzoic Acid Ester: The initial step involves the reaction of 4-amino-2-(hexyloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Esterification: The acid chloride is then reacted with 2-(diethylamino)ethanol in the presence of a base such as pyridine to form the ester.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the ester to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The compound may also interact with cellular pathways, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Procaine: An ester of para-aminobenzoic acid with similar structural features.
Propoxycaine: Another ester derivative with a propoxy group instead of a hexyloxy group.
Benzocaine: A simpler ester of para-aminobenzoic acid used as a local anesthetic.
Uniqueness
4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hexyloxy group and the thiobenzoic acid ester moiety distinguishes it from other similar compounds, potentially enhancing its solubility, stability, and biological activity.
Propiedades
Número CAS |
4607-43-6 |
|---|---|
Fórmula molecular |
C19H33ClN2O2S |
Peso molecular |
389.0 g/mol |
Nombre IUPAC |
2-(4-amino-2-hexoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32N2O2S.ClH/c1-4-7-8-9-13-23-18-15-16(20)10-11-17(18)19(22)24-14-12-21(5-2)6-3;/h10-11,15H,4-9,12-14,20H2,1-3H3;1H |
Clave InChI |
MVFKZFKXHGCAQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


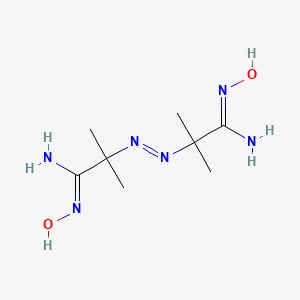


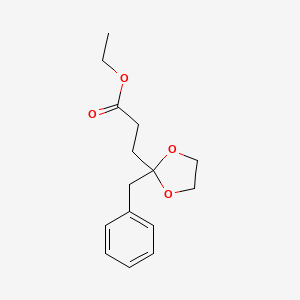
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)

